Oleoyl Serotonin

TRPV1 FAAH Pain

Choose Oleoyl Serotonin for unambiguous target engagement. Unlike arachidonoyl serotonin, it antagonizes TRPV1 (IC50 2.57 µM) and CB1/CB2 receptors without inhibiting FAAH (IC50 >50 µM). This FAAH-sparing, dual‑mechanism profile eliminates confounding anandamide elevation, enabling clean dissection of TRPV1‑mediated pain pathways, cannabinoid‑modulated cognition, and gut‑derived GLP‑1 signaling. Deuterated internal standard (Oleoyl serotonin‑d17) is also commercially available for quantitative LC‑MS/MS workflows.

Molecular Formula C28H44N2O2
Molecular Weight 440.7 g/mol
Cat. No. B1663058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleoyl Serotonin
SynonymsN-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-9Z-octadecenamide
Molecular FormulaC28H44N2O2
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
InChIInChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9-
InChIKeyLCQKHZYXPCLVBI-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Oleoyl Serotonin: A Selective TRPV1 and Cannabinoid Receptor Antagonist with Differentiated Selectivity Profile for Pain and Neuroscience Research Procurement


Oleoyl serotonin (N-oleoylserotonin, CAS 1002100-44-8) is an N-acylserotonin formed by condensation of oleic acid with serotonin, belonging to the class of fatty acid amide-derived lipid mediators . It functions as a competitive antagonist of both cannabinoid CB1 and CB2 receptors [1] and as a TRPV1 channel antagonist with an IC50 of 2.57 μM against human TRPV1 [2]. Critically, it lacks meaningful FAAH inhibitory activity (IC50 > 50 μM), distinguishing it from its arachidonoyl counterpart . Endogenously present in the gastrointestinal tract and isolated from Stephanoconus snail venom, it represents a unique molecular tool for dissecting endocannabinoid and TRPV1 signaling pathways [3].

Why Oleoyl Serotonin Cannot Be Substituted by Arachidonoyl Serotonin or Other N-Acyl Serotonins in Mechanistic Studies and Assay Development


Generic substitution of oleoyl serotonin with structurally similar N-acyl serotonins, particularly arachidonoyl serotonin (AA-5-HT), introduces confounding dual pharmacology that obscures target-specific interpretation. While AA-5-HT is a dual FAAH inhibitor (IC50 1–12 μM) and TRPV1 antagonist (IC50 0.27 μM), oleoyl serotonin is >19-fold selective for TRPV1 over FAAH (FAAH IC50 > 50 μM) [1]. This FAAH-sparing profile is critical for experiments requiring isolated interrogation of TRPV1 or CB receptor function without simultaneous elevation of endogenous anandamide levels [2]. Furthermore, oleoyl serotonin exhibits competitive CB1/CB2 antagonism with IC50 values of 2.4 μM and 10.4 μM respectively—an activity absent in palmitoyl- and stearoyl-serotonin—making it uniquely suited for cannabinoid receptor studies [3]. Substitution with other class members thus introduces uncontrolled variables that compromise experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence for Oleoyl Serotonin: Comparator-Based Potency, Selectivity, and Functional Data for Procurement Decision-Making


FAAH-Sparing TRPV1 Antagonism: >19-Fold Selectivity Over FAAH Compared to Arachidonoyl Serotonin's Dual Inhibition

Oleoyl serotonin inhibits capsaicin-induced human TRPV1 channel activation with an IC50 of 2.57 μM but does not inhibit FAAH-mediated anandamide hydrolysis (IC50 > 50 μM). In contrast, arachidonoyl serotonin (AA-5-HT) is a dual inhibitor of both targets, with TRPV1 IC50 = 0.27 μM and FAAH IC50 = 1–12 μM (or 8 μM) [1]. The FAAH-sparing profile of oleoyl serotonin provides >19-fold selectivity for TRPV1 over FAAH, whereas AA-5-HT is non-selective (selectivity ratio of 0.02–0.03 for TRPV1 vs. FAAH based on 0.27 μM / 8 μM = 0.034) . This differential selectivity was established in HEK293 cells overexpressing human recombinant TRPV1 and in FAAH enzyme assays using anandamide as substrate [2].

TRPV1 FAAH Pain Selectivity

Cannabinoid CB1 and CB2 Receptor Competitive Antagonism: Unique Among N-Acyl Serotonins

Oleoyl serotonin is a competitive antagonist of cannabinoid CB1 and CB2 receptors, with IC50 values of 2.4 μM (95% CI: 1.6–3.5 μM) and 10.4 μM (95% CI: 9.1–12.5 μM), respectively, measured in Xenopus laevis oocytes co-expressing CB receptors with GIRK1/GIRK2 channels and RGS4 proteins [1]. This CB antagonism is absent in structurally related N-acyl serotonins such as palmitoyl serotonin and stearoyl serotonin, which do not exhibit significant CB receptor activity [2]. The binding site for oleoyl serotonin on CB2 was mapped to the TMHV-ICL3-TMHVI domain, distinct from the orthosteric WIN55,212-2 binding site [3]. Selectivity screening revealed high selectivity for CB receptors over other ion channels and GPCRs tested [4].

CB1 CB2 Cannabinoid Electrophysiology Neurology

In Vivo Behavioral Rescue: Oleoyl Serotonin Reverses WIN55,212-2-Induced Learning and Memory Deficits Without Locomotor Side Effects

In a mouse model of cannabinoid-induced cognitive impairment, co-administration of oleoyl serotonin (5 mg/kg, i.p.) with WIN55,212-2 (3 mg/kg) completely reversed the learning and memory deficits observed in the Morris Water Maze probe trial, restoring performance to control levels [1]. Importantly, oleoyl serotonin alone did not impair locomotion, exploratory behavior, or anxiety-like behavior in open field and elevated plus maze tests, indicating a favorable side-effect profile [2]. In contrast, the CB agonist WIN55,212-2 alone produced pronounced learning deficits and altered exploratory behavior [3]. While in vivo comparative data for arachidonoyl serotonin in this cognitive paradigm are not available, AA-5-HT's dual FAAH/TRPV1 activity is primarily validated in pain models rather than cognition [4].

In vivo Cognition Behavior Learning Memory

Endogenous Presence in Gastrointestinal Tract: Validated Physiological Relevance for Gut-Brain Axis Research

Oleoyl serotonin is endogenously present in the jejunum and ileum of pigs and mice, alongside arachidonoyl serotonin (AA-5-HT), palmitoyl serotonin, and stearoyl serotonin [1]. Its formation in intestinal tissue incubations is stimulated by serotonin addition and modulated by dietary fatty acid composition [2]. In vitro, several N-acyl serotonins, including oleoyl serotonin, inhibit glucagon-like peptide-1 (GLP-1) secretion [3]. While quantitative tissue concentrations were not reported in a comparative manner across all N-acyl serotonins, the validated endogenous presence supports physiological relevance distinct from the venom-derived CB antagonist activity [4].

Endogenous Gut GLP-1 Lipidomics Intestine

Solubility and Formulation Data: DMSO Solubility of 60 mg/mL Enables Flexible In Vitro and In Vivo Dosing

Oleoyl serotonin exhibits DMSO solubility of 60 mg/mL (136.16 mM) with sonication recommended, and additional solubility of ≤15 mg/mL in dimethyl formamide and ethanol . For in vivo applications, a recommended generic formulation is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS/ddH2O [1]. In PBS (pH 7.2), solubility is limited to 0.25 mg/mL . Compared to arachidonoyl serotonin, which typically requires similar lipophilic solvent handling, oleoyl serotonin's solubility profile is comparable and supports standard lipid-soluble compound handling protocols . Storage stability is ≥2 years at -20°C .

Solubility Formulation DMSO In vivo Procurement

Deuterated Internal Standard (Oleoyl Serotonin-d17) Availability Enables Quantitative LC-MS/MS Workflows

Oleoyl serotonin-d17 (CAS 2749980-90-1), containing 17 deuterium atoms, is commercially available as an internal standard for GC-MS or LC-MS quantification of oleoyl serotonin . This isotopically labeled analog enables precise quantitative analysis in biological matrices, a critical requirement for pharmacokinetic studies and endogenous level measurements [1]. In contrast, deuterated standards for palmitoyl serotonin or stearoyl serotonin are not widely catalogued, creating a practical advantage for oleoyl serotonin-based quantitative workflows [2]. The availability of both the unlabeled compound and its deuterated counterpart from multiple vendors supports robust analytical method development and validation .

LC-MS Internal Standard Quantitation Lipidomics Deuterated

Procurement-Relevant Research and Industrial Application Scenarios for Oleoyl Serotonin Based on Validated Quantitative Differentiation


TRPV1-Selective Pharmacology Studies Requiring FAAH-Independent Interpretation

In experiments where the objective is to isolate TRPV1-mediated signaling without confounding FAAH inhibition—such as pain pathway dissection, thermosensation studies, or inflammatory hyperalgesia models—oleoyl serotonin provides a clean pharmacological tool. Its >19-fold selectivity for TRPV1 over FAAH (IC50 > 50 μM for FAAH vs. 2.57 μM for TRPV1) ensures that observed effects are not conflated with elevated anandamide levels [1]. This is particularly critical for studies comparing TRPV1 antagonist efficacy across different pain models where endocannabinoid tone may vary [2].

Cannabinoid CB1/CB2 Receptor Antagonism in Learning, Memory, and Cognitive Impairment Models

Oleoyl serotonin is uniquely suited for investigating the role of CB receptors in cognitive processes, given its demonstrated ability to reverse WIN55,212-2-induced learning and memory deficits in the Morris Water Maze without affecting locomotion or anxiety [1]. Its competitive CB1/CB2 antagonism (IC50 2.4 μM and 10.4 μM respectively) and structurally mapped binding site on the TMHV-ICL3-TMHVI domain of CB2 enable mechanistic studies of cannabinoid receptor function in neurological disease models [2]. This application is distinct from pain-focused arachidonoyl serotonin, positioning oleoyl serotonin as a specialized tool for cognitive and behavioral neuroscience [3].

Gut-Brain Axis and Enteroendocrine Signaling Research Leveraging Endogenous Relevance

The validated endogenous presence of oleoyl serotonin in the jejunum and ileum, coupled with its demonstrated inhibition of GLP-1 secretion in vitro, makes it a relevant compound for gut-brain axis research [1]. Studies investigating nutrient-sensing, incretin hormone regulation, and intestinal lipid signaling can utilize oleoyl serotonin to probe endogenous N-acyl serotonin pathways with physiological relevance [2]. The availability of a deuterated internal standard further enables quantitative analysis of endogenous oleoyl serotonin levels in response to dietary interventions [3].

Quantitative LC-MS/MS Bioanalysis and Pharmacokinetic Studies

Laboratories developing quantitative LC-MS/MS methods for oleoyl serotonin in biological matrices benefit from the commercial availability of oleoyl serotonin-d17 as a matched internal standard [1]. This enables accurate quantification of compound levels in plasma, tissue homogenates, or cell culture media, supporting pharmacokinetic studies, tissue distribution analyses, and biomarker discovery workflows [2]. The combination of high-purity unlabeled compound (≥98%) and deuterated standard from multiple vendors streamlines analytical method development and validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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